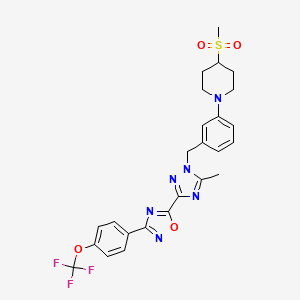
5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
描述
IACS-10759 是一种新型的小分子氧化磷酸化抑制剂,专门针对线粒体电子传递链的复合物 I。 该化合物在选择性杀死具有代谢脆弱性的肿瘤细胞方面表现出巨大潜力,使其成为一种很有前途的癌症治疗候选药物 .
准备方法
合成路线和反应条件: IACS-10759 的合成涉及从市售原料开始的多步过程 反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度 .
工业生产方法: IACS-10759 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率、成本效益和可扩展性进行了优化。 这涉及使用大型反应器、自动化系统和严格的质量控制措施以确保一致性和符合监管标准 .
化学反应分析
反应类型: IACS-10759 主要经历氧化和还原反应,因为它作为氧化磷酸化抑制剂发挥作用。 它也可以参与取代反应,特别是在亲核试剂存在的情况下 .
常用试剂和条件: 涉及 IACS-10759 的反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控温度和 pH 值下进行,以确保所需转化的最佳条件 .
主要产物: 从 IACS-10759 反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能产生羟基化衍生物,而还原反应可能产生化合物的脱氢形式 .
科学研究应用
IACS-10759 在科学研究中具有广泛的应用,特别是在化学、生物、医学和工业领域。在化学中,它被用作研究氧化磷酸化和线粒体功能的工具。在生物学中,它有助于理解细胞代谢和能量产生。在医学中,IACS-10759 正在被研究其治疗各种癌症的潜力,包括急性髓性白血病和实体瘤。 它选择性靶向具有代谢脆弱性的肿瘤细胞的能力使其成为癌症研究中的一项宝贵资产 .
作用机制
IACS-10759 通过抑制线粒体电子传递链的复合物 I 来发挥作用。这种抑制会破坏 NADH 向 NAD+ 的转化,导致 ATP 产量下降和活性氧物质增加。由此产生的代谢失衡会在严重依赖氧化磷酸化产生能量的肿瘤细胞中诱导细胞凋亡。 IACS-10759 的分子靶点包括复合物 I 的亚基,特别是那些参与醌结合位点的亚基 .
相似化合物的比较
类似化合物: 与 IACS-10759 类似的化合物包括其他氧化磷酸化抑制剂,如二甲双胍和苯乙双胍。 这些化合物也靶向线粒体功能,但它们的具体机制和分子靶点不同 .
独特性: IACS-10759 与其他类似化合物的区别在于它对抑制复合物 I 的高选择性和效力。 与二甲双胍和苯乙双胍不同,它们具有更广泛的靶点和作用,IACS-10759 特异性靶向复合物 I 的醌结合位点,使其在诱导具有代谢脆弱性的肿瘤细胞凋亡方面更有效 .
生物活性
5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole, commonly referred to as IACS-010759, has garnered attention for its potential biological activities, particularly in oncology. This compound is recognized for its role as a selective inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), which is crucial in various cancer cell metabolism pathways.
| Property | Details |
|---|---|
| Molecular Formula | C25H25F3N6O4S |
| Molecular Weight | 562.57 g/mol |
| CAS Number | 1570496-34-2 |
| Purity | 98% |
| IUPAC Name | This compound |
IACS-010759 functions primarily by inhibiting complex I of the mitochondrial electron transport chain. This inhibition leads to a reduction in ATP production and promotes apoptosis in cancer cells. The compound has shown efficacy against various cancer types, including brain cancer and acute myeloid leukemia (AML), by exploiting the metabolic vulnerabilities of these cancers .
Anticancer Properties
IACS-010759 has been evaluated for its anticancer properties in multiple studies:
- Inhibition of Proliferation : Studies have demonstrated that IACS-010759 significantly inhibits the proliferation of cancer cells by disrupting their energy metabolism. In particular, it has shown effectiveness in models of brain cancer and AML .
- Induction of Apoptosis : The compound induces apoptosis through a mechanism that involves the activation of caspases and the disruption of mitochondrial membrane potential .
- Case Studies : In a study involving brain cancer models, treatment with IACS-010759 resulted in a marked decrease in tumor growth and increased survival rates compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of IACS-010759 can be attributed to its unique structural components:
- The presence of the triazole ring is critical for its interaction with the target enzyme.
- Substituents such as the trifluoromethoxy group enhance lipophilicity and cellular uptake, contributing to its potency .
Research Findings
Recent research highlights the compound's potential beyond mere cytotoxic effects:
- Metabolic Reprogramming : IACS-010759 has been shown to induce metabolic reprogramming in cancer cells, shifting them from oxidative phosphorylation to glycolysis, thereby exploiting their metabolic weaknesses .
- Combination Therapies : Preliminary studies suggest that combining IACS-010759 with other therapeutic agents may enhance its efficacy and overcome resistance mechanisms commonly seen in cancer treatments.
Safety Profile
While promising as an anticancer agent, studies on the safety profile of IACS-010759 indicate potential side effects related to mitochondrial dysfunction. Careful dosing and monitoring are recommended during clinical applications to mitigate risks associated with its mechanism of action.
属性
IUPAC Name |
5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJWNWZJUYCGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570496-34-2 | |
| Record name | IACS-010759 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1570496342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IACS-010759 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42W52V11DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














